molecular formula C20H17N5O3S2 B2377466 N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-07-2

N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2377466
CAS RN: 897614-07-2
M. Wt: 439.51
InChI Key: PSYOYTFVXMRWDU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, commonly known as BTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

The structural analog N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent inhibitor of PI3Kα and mTOR, demonstrating significant in vitro and in vivo efficacy. This study explores various heterocyclic analogs to improve metabolic stability, highlighting the importance of the benzothiazole moiety in enzymatic inhibition and potential therapeutic applications (Stec et al., 2011).

Antioxidant and Anti-inflammatory Properties

A series of novel benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds demonstrated significant efficacy in various assays, suggesting potential for therapeutic use in conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Urease Inhibition and Antibacterial Activities

N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives have shown notable biological activities, including significant urease inhibition and moderate antibacterial effects. These findings highlight the potential of benzothiazole derivatives in developing new antibacterial agents and urease inhibitors for medical applications (Gull et al., 2016).

Antitumor Activities

Research involving 2-(4-aminophenyl)benzothiazole derivatives has identified compounds with considerable antitumor activity against various human tumor cell lines. These findings suggest the potential of benzothiazole-based compounds in cancer therapy, particularly for compounds displaying selective toxicity towards cancer cells (Yurttaş et al., 2015).

Antimicrobial and Antifungal Properties

The synthesis of benzothiazole-based 1,2,3-triazoles under ultrasound irradiation has shown promising antimicrobial activities against various bacterial and fungal strains. These results underscore the potential of benzothiazole derivatives in developing new antimicrobial agents to combat resistant pathogens (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-28-15-8-4-2-6-13(15)22-18(27)25-19-21-12(11-29-19)10-17(26)24-20-23-14-7-3-5-9-16(14)30-20/h2-9,11H,10H2,1H3,(H,23,24,26)(H2,21,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYOYTFVXMRWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

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